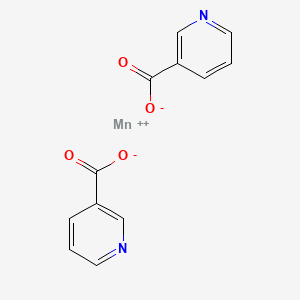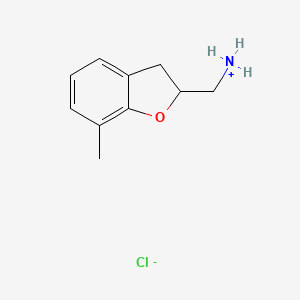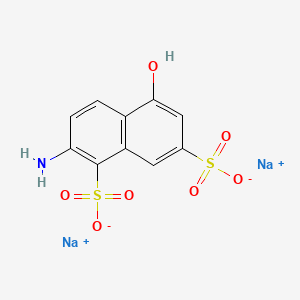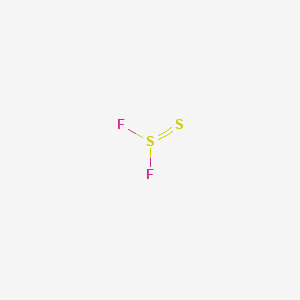
Thiothionyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiothionyl fluoride is a chemical compound composed of fluorine and sulfur, with the chemical formula S=SF₂. It is an isomer of disulfur difluoride (F−S−S−F) and appears as a colorless gas
Métodos De Preparación
Thiothionyl fluoride can be synthesized through several methods:
Reaction between disulfur dichloride and potassium fluoride: This reaction occurs at approximately 150°C. [ \text{S}_2\text{Cl}_2 + 2 \text{KF} \rightarrow \text{S=SF}_2 + 2 \text{KCl} ]
Reaction with mercury(II) fluoride: This method is conducted at around 20°C. [ \text{S}_2\text{Cl}_2 + 2 \text{HgF}_2 \rightarrow \text{S=SF}_2 + 2 \text{HgCl}_2 ]
Reaction of nitrogen trifluoride with sulfur: [ \text{NF}_3 + 3 \text{S} \rightarrow \text{S=SF}_2 + \text{NSF} ]
Reaction of potassium fluorosulfite and disulfur dichloride: [ 2 \text{KSO}_2\text{F} + \text{S}_2\text{Cl}_2 \rightarrow \text{S=SF}_2 + 2 \text{KCl} + 2 \text{SO}_2 ] These methods highlight the versatility in the synthesis of this compound.
Análisis De Reacciones Químicas
Thiothionyl fluoride undergoes various chemical reactions:
Decomposition at high temperatures and pressures: [ 2 \text{S=SF}_2 \rightarrow \text{SF}_4 + 3 \text{S} ]
Reaction with hydrogen fluoride: [ \text{S=SF}_2 + 2 \text{HF} \rightarrow \text{SF}_4 + \text{H}_2\text{S} ]
Condensation with sulfur difluoride at low temperatures: [ \text{S=SF}_2 + \text{SF}_2 \rightarrow \text{FS−S−SF}_3 ] These reactions demonstrate the compound’s reactivity and the formation of significant products such as sulfur tetrafluoride and hydrogen sulfide.
Aplicaciones Científicas De Investigación
Thiothionyl fluoride has several applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated compounds and as a reagent in organic synthesis.
Biology: Fluorescent probes based on this compound are used for detecting fluoride ions in biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiothionyl fluoride involves its ability to react with various chemical species, leading to the formation of new compounds. Its molecular targets include sulfur and fluorine atoms, which participate in the formation and breaking of chemical bonds. The pathways involved in its reactions are primarily based on its high reactivity with other elements and compounds .
Comparación Con Compuestos Similares
Thiothionyl fluoride can be compared with other similar compounds such as:
Disulfur difluoride (F−S−S−F): An isomer of this compound with different structural properties.
Thionyl fluoride (SOF₂): Another sulfur-fluorine compound with distinct chemical behavior.
Sulfur tetrafluoride (SF₄): A related compound formed from the decomposition of this compound.
These comparisons highlight the unique properties of this compound, particularly its reactivity and the types of products it forms.
Propiedades
Número CAS |
101947-30-2 |
|---|---|
Fórmula molecular |
F2S2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
difluoro(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/F2S2/c1-4(2)3 |
Clave InChI |
KBYVSSUWTLBZTB-UHFFFAOYSA-N |
SMILES canónico |
FS(=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



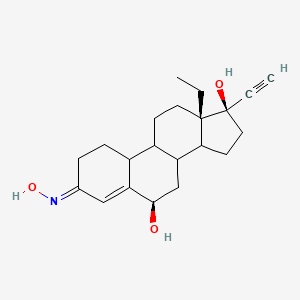
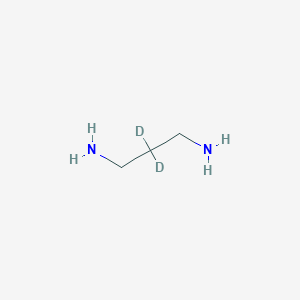
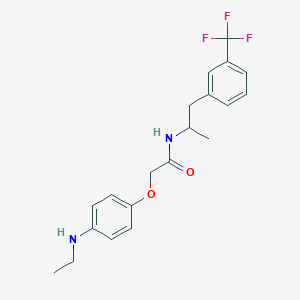

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
